molecular formula C10H6ClNO2 B044391 6-Chloroquinoline-3-carboxylic acid CAS No. 118791-14-3

6-Chloroquinoline-3-carboxylic acid

Cat. No.: B044391
CAS No.: 118791-14-3
M. Wt: 207.61 g/mol
InChI Key: UYQIRJWFRMCAID-UHFFFAOYSA-N
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Description

6-Chloroquinoline-3-carboxylic acid is a quinoline derivative with the molecular formula C10H6ClNO2. This compound is characterized by a chloro substituent at the 6th position and a carboxylic acid group at the 3rd position of the quinoline ring. Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and materials science .

Biochemical Analysis

Biochemical Properties

6-Chloroquinoline-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with protein kinase CK2, an enzyme involved in various cellular processes, including cell cycle regulation and apoptosis . The interaction between this compound and CK2 results in the inhibition of the enzyme’s activity, which can lead to altered cellular functions.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to inhibit cell proliferation by interfering with cell signaling pathways and gene expression . It can also affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways. These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active site of protein kinase CK2, leading to enzyme inhibition . This binding interaction disrupts the enzyme’s normal function, resulting in changes in gene expression and cellular processes. Additionally, this compound may interact with other proteins and enzymes, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and altered cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth in cancer models . At high doses, it can cause toxic or adverse effects, including damage to normal tissues and organs. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the tricarboxylic acid (TCA) cycle, leading to changes in energy production and cellular metabolism. These interactions highlight the compound’s potential impact on metabolic processes and its therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound may be directed to specific compartments or organelles, where it exerts its biochemical effects. For example, it may localize to the nucleus to interact with nuclear proteins or to the mitochondria to influence metabolic processes. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Vilsmeier-Haack reaction, where acetanilide derivatives are cyclized using phosphorus oxychloride in dimethylformamide at elevated temperatures . Another approach involves the Ullmann-type coupling reaction, where nucleophilic substitution of halogenated quinoline derivatives is carried out using suitable nucleophiles .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Comparison with Similar Compounds

Comparison: 6-Chloroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other chloroquinoline derivatives, it exhibits different reactivity and selectivity in chemical reactions, making it a valuable compound for various applications .

Properties

IUPAC Name

6-chloroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQIRJWFRMCAID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40557846
Record name 6-Chloroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118791-14-3
Record name 6-Chloroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 118791-14-3
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Synthesis routes and methods

Procedure details

Ethyl 6-chloroquinoline-3-carboxylate (0.19 g, 0.81 mmol) was saponified by treatment with dioxane (10 ml) and 10% aqueous sodium hydroxide (10 ml) at reflux for 3 hours. The dioxane was removed under vacuo; the aqueous solution remaining was acidified with HCl. The precipitated product was collected and washed with water to isolate 6-chloroquinoline-3-carboxylic acid as an off-white solid (0.14 g, 0.67 mmol). 1H NMR [(CD3OD), 300 MHz]: δ 9.35 (s, 1H), 8.95 (s, 1H), 8.17 (s, 1H), 8.1 (d, 2H), 7.87 (d, 1H).
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing novel 2-(benzo(naphtho)furan-2-yl)-6-chloroquinoline-3-carboxylic acid derivatives?

A1: While the paper focuses primarily on the synthesis method, the significance lies in the potential of these derivatives. 6-Chloroquinoline-3-carboxylic acid serves as a scaffold in various pharmaceutical compounds. By introducing a benzo(naphtho)furan moiety, the researchers aimed to modify the parent compound's properties, potentially leading to improved pharmacological activity, altered target selectivity, or enhanced pharmacokinetic profiles. This synthesis paves the way for further investigation into the biological activities of these novel derivatives.

Q2: What is the main takeaway from the research regarding the synthesis of these derivatives?

A: The researchers successfully developed a facile and efficient method for synthesizing 2-(benzo(naphtho)furan-2-yl)-6-chloroquinoline-3-carboxylic acid derivatives []. They utilized an ultrasound-assisted three-step one-pot reaction, which offers advantages such as reduced reaction time, milder conditions, and potentially higher yields compared to conventional multi-step synthesis. This method provides a valuable tool for accessing a library of these derivatives for further biological evaluation and drug discovery efforts.

Q3: How were the synthesized compounds characterized?

A: The researchers confirmed the structures of the newly synthesized 2-(benzo(naphtho)furan-2-yl)-6-chloroquinoline-3-carboxylic acid derivatives using a combination of spectroscopic techniques. These included infrared spectroscopy (IR), proton nuclear magnetic resonance spectroscopy (H NMR), carbon-13 nuclear magnetic resonance spectroscopy (C NMR), and high-resolution mass spectrometry (HRMS) []. These techniques provided complementary information about the functional groups, connectivity, and molecular weight of the synthesized compounds, confirming their intended structures.

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